2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Overview
Description
2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[321]octan-8-yl)ethanone is a complex organic compound that features a fluorophenoxy group, a phenylsulfonyl group, and an azabicyclo[321]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluorophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions where a fluorine atom is introduced to a phenoxy ring.
Construction of the azabicyclo[3.2.1]octane core: This bicyclic structure can be synthesized using intramolecular cyclization reactions.
Attachment of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and continuous processing could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets. The fluorophenoxy group may interact with enzymes or receptors, altering their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity. The azabicyclo[3.2.1]octane core provides structural rigidity, which is crucial for maintaining the compound’s bioactive conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- 2-(2-bromophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- 2-(2-methylphenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[321]octan-8-yl)ethanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4S/c22-19-8-4-5-9-20(19)27-14-21(24)23-15-10-11-16(23)13-18(12-15)28(25,26)17-6-2-1-3-7-17/h1-9,15-16,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELPPNPZGQLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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